molecular formula C24H25N3O3S2 B3012241 4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide CAS No. 476626-02-5

4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide

Cat. No.: B3012241
CAS No.: 476626-02-5
M. Wt: 467.6
InChI Key: KOAXIPNZAUXYRE-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(2,5-dimethylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H25N3O3S2 and its molecular weight is 467.6. The purity is usually 95%.
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Scientific Research Applications

Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity

Research by Saito et al. (2022) explored a compound with a similar aminothiazole scaffold, which showed potential as a co-adjuvant to enhance immune responses via intracellular Ca2+ elevation. This compound activated major mitogen-activated protein kinases without directly interacting with common kinases, phosphatases, or pattern recognition receptors, indicating a unique mechanism of action (Saito et al., 2022).

Synthesis and Activity of Benzamide NSAIDs Based on Thiazole

Lynch et al. (2006) synthesized compounds derived from 2-aminothiazole, showing anti-inflammatory activity. This research highlights the potential of thiazole derivatives in developing non-steroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).

Anticancer Evaluation of Benzamide Derivatives

Ravinaik et al. (2021) synthesized a series of benzamide derivatives, including N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, demonstrating notable anticancer activity against various cancer cell lines. This indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

Synthesis and Antimicrobial Evaluation

Chawla (2016) discussed the synthesis of thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, and their antimicrobial activity. This study emphasizes the role of thiazole derivatives in developing new antimicrobial agents (Chawla, 2016).

Synthesis of Thiazole Derivatives as Antimicrobial Agents

Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and evaluated their antimicrobial activity, underscoring the importance of such compounds in combating microbial infections (Bikobo et al., 2017).

Antifungal Applications of Benzamide Derivatives

Narayana et al. (2004) explored the antifungal activity of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide derivatives, illustrating the potential of such compounds in developing antifungal medications (Narayana et al., 2004).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-11-9-19(10-12-20)23(28)26-24-25-22(16-31-24)21-15-17(3)7-8-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAXIPNZAUXYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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